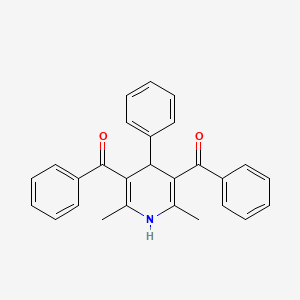

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

Description

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by benzoyl groups at the 3 and 5 positions, methyl groups at 2 and 6, and a phenyl substituent at position 2. The benzoyl groups distinguish it from other 1,4-DHPs, influencing its electronic properties, solubility, and reactivity. Its synthesis typically involves Hantzsch-type cyclization or modifications of pre-existing 1,4-DHP scaffolds through substitution reactions .

Properties

IUPAC Name |

(5-benzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO2/c1-18-23(26(29)21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24(19(2)28-18)27(30)22-16-10-5-11-17-22/h3-17,25,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABPCKFWDKODQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst. For instance, a combination of an aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and a catalytic amount of magnesium ferrite magnetic nanoparticles can be stirred at 80°C without solvent to obtain dihydropyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of inexpensive catalysts and solvent-free conditions can make the process more efficient and environmentally friendly. For example, the use of CoCl2/K-10 montmorillonite as a catalyst in water medium has been reported to yield high amounts of dihydropyridine derivatives .

Chemical Reactions Analysis

Hydrolysis and Derivatization

While the target compound itself contains benzoyl groups (likely ketones), related dihydropyridines undergo hydrolysis under alkaline conditions. For example:

-

Partial hydrolysis of dimethyl esters to methyl esters using alkali hydroxides (e.g., NaOH) in methanol or n-butanol at 120°C .

-

Full hydrolysis of esters to carboxylic acids, though this requires harsher conditions (e.g., excess NaOH, higher temperatures).

Though direct evidence for the target compound’s hydrolysis is limited, its structural similarity suggests potential reactivity under analogous conditions.

Substituent Effects on Reactivity

The compound’s substituents (methyl, phenyl, benzoyl) influence its chemical behavior:

-

Electron-withdrawing groups (e.g., benzoyl) stabilize the dihydropyridine ring, reducing susceptibility to nucleophilic attack.

-

Electron-donating groups (e.g., methyl) may enhance reactivity in redox or electrophilic substitution reactions.

Studies on related dihydropyridines show that substituents like nitro (-NO₂) or chloro (-Cl) at specific positions significantly alter biological activity, though direct chemical reactivity data are sparse .

Biological and Pharmacological Reactions

While not strictly chemical, the compound’s interactions with biological systems are notable:

-

Multidrug resistance (MDR) reversal : Analogous dihydropyridines (e.g., DP7) inhibit efflux pumps in cancer cells, reversing drug resistance .

-

Calcium channel modulation : Some dihydropyridines antagonize L-type Ca²⁺ currents, though vascular effects vary by substituent .

These interactions suggest potential redox or enzyme-mediated transformations in physiological contexts.

Analytical Characterization

Key techniques for studying its reactions include:

-

NMR spectroscopy : Identifies dihydropyridine ring protons and substituent environments.

-

Mass spectrometry : Confirms molecular weight (C₂₇H₂₃NO₂, 393.48 g/mol) .

Data Table: Reaction Conditions and Outcomes

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C27H23NO2

Molecular Weight : 393.48 g/mol

CAS Number : 58395-09-8

The compound features a dihydropyridine core, which is known for its versatility in biological activity. Its structure allows for various modifications that can enhance its properties and functionalities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that derivatives exhibited dose-dependent inhibition against breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 µmol L, demonstrating a potential application in treating bacterial infections .

Antioxidant Activity

The antioxidant activity of this compound has been explored through various assays. The presence of multiple benzoyl groups enhances its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related diseases .

Photonic and Electronic Materials

This compound has been investigated for its potential use in photonic applications due to its ability to form stable complexes with metals and other semiconductors. The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies indicate that modifications to the dihydropyridine structure can lead to improved charge transport properties .

Corrosion Inhibition

In materials science, this compound has been studied for its effectiveness as a corrosion inhibitor. Its ability to form protective films on metal surfaces can mitigate corrosion processes in industrial applications . The synthesis of derivatives with enhanced hydrophobicity has shown promise in improving the protective qualities of coatings.

Pesticidal Properties

Research into the pesticidal properties of this compound derivatives has revealed their potential as insecticides. The structure allows for interactions with various biological targets in pests, leading to inhibition of growth or reproduction . Field studies are needed to evaluate their effectiveness and environmental impact.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, which is crucial in various physiological processes. The compound’s structure allows it to fit into the binding sites of these channels, thereby exerting its effects .

Comparison with Similar Compounds

3,5-Bis(alkoxycarbonyl) Derivatives

Compounds such as 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine () feature long alkyl chains at the 3 and 5 positions. These substituents impart amphiphilic properties, making them suitable for lipid-like applications (e.g., gene delivery agents) . For example, 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine () crystallizes in a boat conformation stabilized by N1-H···O hydrogen bonds (2.98 Å) . The bulkier benzoyl groups in the target compound may disrupt such interactions, leading to distinct crystallographic parameters (e.g., space group, unit cell dimensions).

Carbamoyl and Carbohydrazide Derivatives

Compounds like 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl)carbamoyl-1,4-dihydropyridines () and dicarbohydrazone derivatives () exhibit polar substituents that enhance hydrogen-bonding capabilities. For instance, N'3,N'5-bis(2,4-dichlorobenzylidene)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide () forms extensive intermolecular hydrogen bonds, contributing to higher melting points (159–202°C) . The benzoyl groups in the target compound, while aromatic, lack hydrogen-bond donors, likely reducing solubility in polar solvents compared to carbohydrazide derivatives.

Hantzsch Cyclization vs. Post-Modification

The target compound can be synthesized via Hantzsch cyclization, similar to 3,5-bis(dodecyloxycarbonyl) derivatives (). However, benzoyl groups may require tailored conditions due to their electron-withdrawing nature, which could slow nucleophilic substitution reactions compared to alkoxycarbonyl groups . For example, bromination of 2,6-dimethyl-1,4-DHPs () proceeds efficiently with alkoxycarbonyl substituents but may face steric hindrance with benzoyl groups.

Physicochemical Properties

Melting Points and Solubility

- Alkoxycarbonyl Derivatives : Lower melting points (e.g., 1,4-DHP with dodecyloxycarbonyl groups) due to flexible alkyl chains .

- Carbohydrazides : Higher melting points (159–233°C) due to hydrogen bonding .

- 3,5-Dibenzoyl Target: Intermediate melting points expected, influenced by aromatic stacking but lacking hydrogen-bond donors.

Spectroscopic Features

Anticancer Activity

Carbohydrazide derivatives (e.g., 54A–C in ) exhibit IC₅₀ values <10 µM against HepG2 cells . The benzoyl groups in the target compound may enhance DNA intercalation or protein binding (e.g., DYRK1A kinase) due to aromatic stacking, though this requires validation .

Vasodilatory Effects

YC-93 (), a nitro-substituted 1,4-DHP, shows potent vasodilation (IC₅₀ ~32 nM). The target compound’s benzoyl groups may reduce efficacy compared to electron-deficient substituents (e.g., NO₂) but could improve metabolic stability .

Antioxidant Capacity

Chalcone-substituted DHPs () demonstrate radical scavenging activity via conjugated enone systems. The target compound lacks such motifs, likely exhibiting weaker antioxidant effects .

Biological Activity

3,5-Dibenzoyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine (DBDMPD) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DBDMPD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

DBDMPD has the following molecular formula:

It features a dihydropyridine core with two benzoyl groups and a phenyl substituent, contributing to its unique chemical properties and biological activities.

Calcium Channel Blockade

One of the most significant biological activities of DBDMPD is its role as a calcium channel blocker. DHPs generally exert their pharmacological effects by inhibiting voltage-gated calcium channels. Studies have demonstrated that DBDMPD can effectively reduce intracellular calcium levels in various smooth muscle tissues, leading to vasodilation and decreased blood pressure. This mechanism is particularly relevant in the treatment of hypertension and other cardiovascular diseases.

Antioxidant Activity

DBDMPD has shown promising antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that DBDMPD can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Anticancer Activity

Recent studies have explored the anticancer potential of DBDMPD. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. For instance, DBDMPD has been shown to activate caspase pathways, leading to programmed cell death in tumor cells.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on hypertensive rats treated with DBDMPD showed a significant reduction in systolic blood pressure compared to control groups. The compound's efficacy was attributed to its calcium channel blocking activity, which was sustained over an extended period.

- Antioxidant Evaluation : In vitro assays revealed that DBDMPD exhibited a high capacity for reducing oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound's ability to modulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) was also noted.

- Cytotoxicity Assays : In a study assessing the anticancer effects of DBDMPD, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with DBDMPD.

Comparative Biological Activity

The table below summarizes the biological activities of DBDMPD compared to other related compounds:

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dibenzoyl-1,4-dihydropyridine derivatives?

The Hantzsch reaction is the most widely used method, involving condensation of aldehydes with β-ketoesters in the presence of ammonia or ammonium acetate in aqueous or alcoholic solvents. For example, benzaldehyde reacts with β-ketoesters under reflux conditions to yield 1,4-dihydropyridine (DHP) derivatives. Post-synthetic modifications, such as bromination (using N-bromosuccinimide) or substitution reactions, can introduce functional groups at specific positions .

Q. How is structural characterization performed for 3,5-dibenzoyl-DHP derivatives?

Key techniques include:

- NMR spectroscopy : The C4-H proton of the DHP ring appears as a singlet at δ 5–7 ppm, while NH protons are observed as broad signals.

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP (for visualization) are used to resolve crystal structures, including bond lengths, torsion angles, and ring puckering parameters .

- Mass spectrometry (MS) and IR spectroscopy : Confirm molecular weight and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of 3,5-dibenzoyl-DHP derivatives?

Cytotoxicity is commonly assessed using:

- Cell viability assays (e.g., MTT or trypan blue exclusion) across tumor cell lines (e.g., HSC-2, HL-60) and normal cells (e.g., HGF fibroblasts).

- Apoptosis markers : DNA fragmentation (gel electrophoresis) and caspase-3/-9 activation (fluorometric assays) to confirm programmed cell death .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized for 3,5-dibenzoyl-DHP derivatives?

- Solvent and catalyst screening : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) improve yields.

- Microwave-assisted synthesis : Reduces reaction time and enhances regioselectivity for bulky substituents.

- Flow chemistry : Enables precise control of reaction parameters (e.g., temperature, reagent ratios) for scalable synthesis .

Q. What computational methods are employed to analyze DHP ring puckering and its pharmacological implications?

- Density Functional Theory (DFT) : Calculates electronic properties and optimizes molecular geometries.

- Intrinsic Reaction Coordinate (IRC) analysis : Maps energy profiles of ring puckering conformers.

- Cremer-Pople parameters : Quantify puckering amplitude (q) and phase angle (Φ) to correlate with calcium channel antagonist activity .

Q. How do substituent effects on the phenyl ring influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -NO₂, -CN) at the 3-/4-positions increase planarity of the DHP ring, enhancing Ca²⁺ channel binding affinity.

- Hydrophobic substituents (e.g., -CF₃, -Cl) improve membrane permeability and tumor specificity.

- Steric hindrance from bulky groups (e.g., -OCH₃) reduces activity by disrupting receptor interactions .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

- Mechanistic profiling : Compare apoptosis induction (e.g., caspase activation) versus necrosis (LDH release assays).

- Multi-omics integration : Transcriptomics and proteomics identify differential expression of drug targets (e.g., Bcl-2/Bax ratios).

- 3D tumor spheroid models : Mimic in vivo microenvironments to validate tumor specificity .

Q. What strategies validate the crystallographic data of DHP derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.